(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
説明
The compound "(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone" features a pyrazolo-oxazine core fused with a pyrrolidine ring linked to a dimethylamino-substituted pyrazine moiety. Key structural attributes include:
- Pyrazolo-oxazine scaffold: Known for metabolic stability and interactions with biological targets like NLRP3 .
- Dimethylamino-pyrazine substituent: Enhances solubility and target engagement due to basic amine functionality .
特性
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O3/c1-21(2)14-9-18-10-15(19-14)26-12-4-6-22(11-12)17(24)13-8-16-23(20-13)5-3-7-25-16/h8-10,12H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEGLJXNGMSTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structural Analogs
Core Scaffold Variations
Table 1: Comparison of Pyrazolo-Oxazine Derivatives
*Calculated molecular weight: 371.41 g/mol.
Key Observations :
- Bioactivity : The pyrazolo-oxazine scaffold in GDC-2394 demonstrates high NLRP3 inhibition, attributed to sulfonylurea and amine groups . The target compound lacks these groups but includes a pyrazine substituent, which may confer distinct target interactions.
- Solubility: Dimethylamino groups (target compound) and hydrochloride salts () improve aqueous solubility compared to non-polar analogs like hydroxymethyl derivatives .
Substituent Effects on Pharmacological Properties
Table 2: Role of Substituents in Pyrazolo-Oxazine Derivatives
Key Observations :
- The target compound’s pyrazine group could offer similar benefits, though this remains speculative.
- NLRP3 Selectivity: GDC-2394’s sulfonylurea group is critical for NLRP3 binding, while the target compound’s dimethylamino-pyrazine may target alternative pathways .
Q & A
Q. What are the key synthetic strategies for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Core structure assembly : Formation of the pyrazolo[5,1-b][1,3]oxazine core via cyclization reactions under microwave-assisted conditions to enhance yield and reduce side products .
- Functionalization : Introduction of the pyrrolidin-1-yl methanone group through nucleophilic substitution or coupling reactions, optimized using polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate the final product with >95% purity . Critical parameters : Temperature control (±2°C), solvent selection (e.g., ethanol/water mixtures for solubility), and catalyst screening (e.g., Pd/C for cross-coupling) are systematically tested using design-of-experiments (DoE) protocols .
Q. How is the molecular structure confirmed, and what analytical techniques are prioritized?
Structural confirmation relies on:
- 1H/13C NMR spectroscopy : Assignments of aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons (e.g., pyrazine C=N at ~160 ppm) .
- High-resolution mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline derivatives .
- HPLC-MS : To verify purity and detect trace impurities (<0.1%) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Comparative analysis : Benchmarking against structurally similar compounds (e.g., pyridine derivatives with antidepressant activity or triazoles with antifungal properties) to identify structure-activity relationships (SAR) .
- Orthogonal assays : Replicating results across multiple platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, cross-referenced with experimental IC50 values .
Q. What experimental designs are suitable for assessing environmental impact and ecotoxicology?
Follow the framework from long-term environmental studies :
- Compartmental analysis : Evaluate persistence in soil/water using OECD 307 guidelines (aerobic biodegradation) and measure logP (predicted ~2.8) to assess bioaccumulation potential .
- Ecotoxicological assays :
- Algal growth inhibition (OECD 201): EC50 determination in Raphidocelis subcapitata.
- Daphnia magna acute toxicity (OECD 202): 48-hour LC50 testing .
- Fate modeling : Use EPI Suite to predict hydrolysis half-life and photodegradation pathways .
Q. How are pharmacokinetic properties (ADME) optimized for in vivo studies?
Key methodologies include:
- SwissADME predictions : Calculate drug-likeness parameters (e.g., Lipinski’s Rule of Five violations, topological polar surface area ~90 Ų) .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life and identify cytochrome P450 liabilities .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or salt formation (e.g., hydrochloride salts) to improve aqueous solubility (>50 µg/mL) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Normalization : Express results as % viability relative to controls (e.g., MTT assay) with triplicate replicates .
- Cell line profiling : Compare sensitivity in cancer vs. normal cells (e.g., HepG2 vs. HEK293) to assess selectivity .
- Mechanistic studies : Perform ROS detection or caspase-3 activation assays to confirm apoptosis vs. necrotic pathways .
Methodological Tables
| Biological Activity of Structural Analogs | Activity | Target |
|---|---|---|
| Pyridine derivatives | Antidepressant (IC50 50 nM) | Monoamine oxidase |
| Triazole derivatives | Antifungal (MIC 2 µg/mL) | CYP51 |
| Piperazine-based compounds | Anticancer (GI50 1 µM) | Topoisomerase II |
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